![molecular formula C16H14ClF3N2O B15134518 9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)
9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one is a synthetic compound with the molecular formula C16H14ClF3N2O. It is known for its selective androgen receptor modulator (SARM) properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one involves organic synthesis reactions. One common method includes the reaction of anthranilic acid derivatives under specific conditions . The detailed reaction conditions and steps are typically proprietary to industrial manufacturers.
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve multi-step synthesis processes, including the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various halogenated compounds .
Scientific Research Applications
9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one has several scientific research applications:
Mechanism of Action
The compound exerts its effects by selectively binding to androgen receptors. This binding leads to the activation of specific molecular pathways that promote anabolic effects, such as increased muscle mass and bone density, while minimizing androgenic effects . The tissue-selective activity is a result of altered molecular interactions at the level of the androgen receptor .
Comparison with Similar Compounds
Similar Compounds
LGD-2226: Another SARM with similar properties but different molecular structure.
Ostarine (MK-2866): A well-known SARM with a different chemical structure but similar anabolic effects.
Uniqueness
9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one is unique due to its specific trifluoroethyl group, which contributes to its high selectivity and potency as an androgen receptor modulator .
Properties
Molecular Formula |
C16H14ClF3N2O |
|---|---|
Molecular Weight |
342.74 g/mol |
IUPAC Name |
9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C16H14ClF3N2O/c1-3-11-8(2)14-12(22(11)7-16(18,19)20)5-4-10-15(14)9(17)6-13(23)21-10/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
NLEYEDUCJZILFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C3C(=NC(=O)C=C3Cl)C=CC2N1CC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(3Z)-oxolan-3-ylidene]acetate](/img/structure/B15134441.png)
![3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron;iron(5+);hydroxide](/img/structure/B15134448.png)
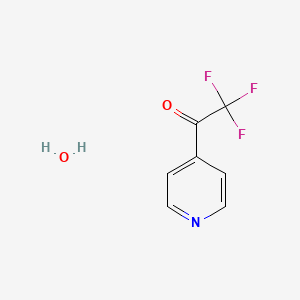
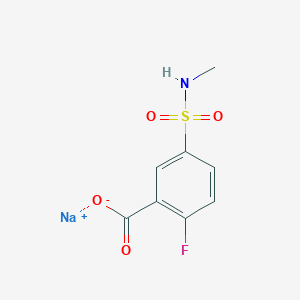
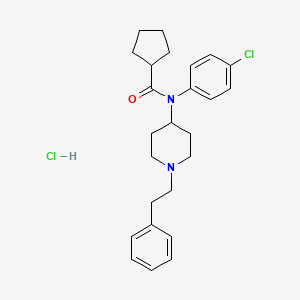
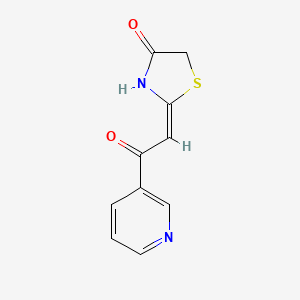
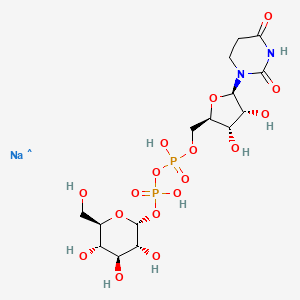

![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
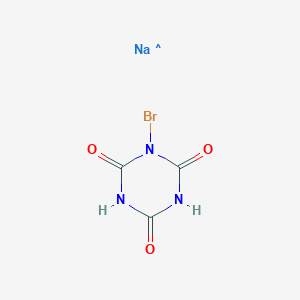
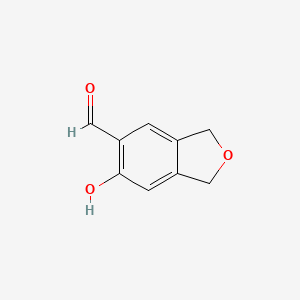
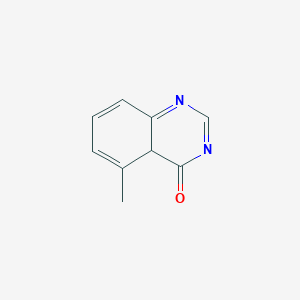
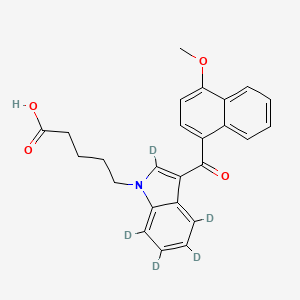
![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
